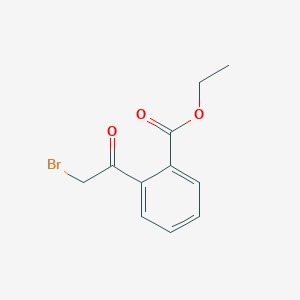

Ethyl 2-(2-bromoacetyl)benzoate

Overview

Description

Ethyl 2-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . It is a derivative of benzoic acid and contains a bromoacetyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromoacetyl)benzoate can be synthesized through the bromination of ethyl 2-acetylbenzoate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromoacetyl)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as amides, thioethers, and ethers.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-(2-bromoacetyl)benzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a building block facilitates the creation of more complex chemical structures essential for drug development .

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein modification. Its capacity to react with nucleophilic amino acid residues allows researchers to investigate the mechanisms of enzyme action and inhibition, contributing to the understanding of metabolic pathways and potential therapeutic targets .

Medicine

The compound has been investigated for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors and other bioactive molecules. For example, it has been used in the synthesis of benzoate ester analogues that demonstrate promising pharmacological properties . Additionally, studies have explored its use in creating "soft drugs," which are designed to be metabolically labile and thus reduce toxicity while maintaining efficacy .

Industry

In industrial applications, this compound is employed in producing specialty chemicals. Its versatility as a chemical intermediate makes it valuable in manufacturing processes across various sectors, including agriculture and pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromoacetyl)benzoate involves its reactivity with nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues such as cysteine, serine, and lysine . This property is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Ethyl 2-(2-bromoacetyl)benzoate can be compared with other similar compounds, such as:

Ethyl 4-(2-bromoacetyl)benzoate: Similar structure but with the bromoacetyl group attached to the para position of the benzene ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(2-chloroacetyl)benzoate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.

These compounds share similar reactivity and applications but differ in their physical properties and specific reactivity due to the different substituents on the benzene ring.

Biological Activity

Ethyl 2-(2-bromoacetyl)benzoate is a compound with significant potential in various biological applications, particularly in enzyme inhibition and protein modification. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromoacetyl group, which enhances its electrophilicity. This property allows it to react readily with nucleophiles, making it a valuable tool in biochemical research. The molecular structure facilitates its interaction with various biological molecules, particularly proteins and enzymes.

The primary mechanism of action for this compound involves its reactivity with nucleophilic amino acid residues such as cysteine, serine, and lysine. This reactivity leads to the formation of covalent bonds that can modify protein functions:

- Nucleophilic Attack : The bromoacetyl group acts as an electrophile, attracting nucleophiles present in proteins.

- Enzyme Inhibition : By modifying key residues in enzymes, this compound can inhibit their activity, affecting metabolic pathways and cellular functions.

Enzyme Inhibition Studies

This compound has been utilized in studies focused on enzyme inhibition. Research indicates that it can serve as a selective inhibitor for various enzymes involved in critical biological processes. For instance:

- Inhibition of helicases involved in DNA repair mechanisms has been noted, providing insights into potential cancer therapies by targeting DNA repair pathways .

- Its ability to interact with specific protein-ligand complexes opens avenues for drug development aimed at diseases where enzyme regulation is crucial.

Protein Modification

The compound's ability to modify proteins through covalent bonding has been explored for its potential in therapeutic applications:

- Drug Development : this compound is being investigated for its role in designing enzyme inhibitors that could lead to new treatments for diseases such as cancer and metabolic disorders .

- Bioconjugation : The compound can be employed in bioconjugation strategies to label or modify proteins for research purposes.

Case Study 1: Inhibition of BLM Helicase

A study investigated the use of this compound as a selective inhibitor of Bloom Syndrome helicase (BLM). The findings revealed that the compound binds specifically to the BLM-DNA complex, inhibiting its activity and trapping harmful DNA structures that could lead to cytotoxic effects on cancer cells. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Synthesis of Bioactive Molecules

Research demonstrated that this compound serves as an effective intermediate in synthesizing various bioactive compounds. Its reactivity allows for the creation of complex organic molecules with potential pharmaceutical applications. For example, it has been used in synthesizing thiazolo-fused heterocycles, which exhibit promising biological activities .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

ethyl 2-(2-bromoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUDSNUPKXBRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377314 | |

| Record name | ethyl 2-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133993-34-7 | |

| Record name | ethyl 2-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 2-(2-bromoacetyl)benzoate in the synthesis of thiazolo-fused heterocycles?

A1: this compound serves as an activated methylene halide in the synthesis of 4H-benzo[b]thiazolo[4,5-e][1,4]diazepin-10(9H)-ones. [] The compound's structure, specifically the presence of the bromoacetyl group, allows it to participate in S-alkylation-intramolecular condensation reactions with previously synthesized 5-carboethoxy-4-(2-nitrophenyl)aminothiazoles. This reaction ultimately leads to the formation of the desired seven-membered thiazolo-fused heterocyclic ring system. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.